molecular formula C14H11BrN2O3 B5586672 methyl 3-(5-bromonicotinamido)benzoate

methyl 3-(5-bromonicotinamido)benzoate

Cat. No.: B5586672
M. Wt: 335.15 g/mol
InChI Key: YTHLOSZCQGLWCI-UHFFFAOYSA-N
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Description

Methyl 3-(5-bromonicotinamido)benzoate is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom attached to the nicotinamide ring and a methyl ester group attached to the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-bromonicotinamido)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

This can be achieved through a series of reactions including nitration, reduction, and bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-bromonicotinamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-bromonicotinamido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-(5-bromonicotinamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the nicotinamide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-bromonicotinamido)benzoate is unique due to the combination of the bromine atom and the nicotinamide group attached to the benzoate ring This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

methyl 3-[(5-bromopyridine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-20-14(19)9-3-2-4-12(6-9)17-13(18)10-5-11(15)8-16-7-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHLOSZCQGLWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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